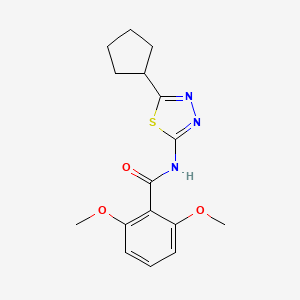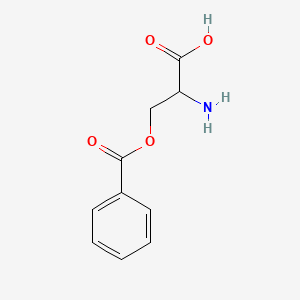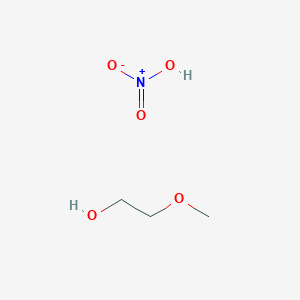
2-Methoxyethanol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the formula C₃H₈O₂. It is a clear, colorless liquid with an ether-like odor and is primarily used as a solvent. Nitric acid, with the formula HNO₃, is a highly corrosive and toxic strong acid. When combined, these compounds are used in various chemical processes, including the preparation of 2-methoxyalkanoic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxyethanol can be synthesized by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . The reaction is as follows:
C2H5O++CH3OH→C3H8O2+H+
Industrial Production Methods
The industrial production of 2-methoxyethanol involves the oxidation of 2-methoxyalkanols with nitric acid in the presence of vanadate ions as a catalyst. The reaction is carried out at temperatures below 90°C, and the 2-methoxyalkanoic acid is isolated by distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation to methoxyacetic acid by nitric acid .
Common Reagents and Conditions
Oxidation: Nitric acid in the presence of vanadate ions as a catalyst.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can substitute the methoxy group under appropriate conditions.
Major Products
Oxidation: Methoxyacetic acid.
Reduction: Ethylene glycol monomethyl ether.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Aplicaciones Científicas De Investigación
2-Methoxyethanol and nitric acid are used in various scientific research applications:
Chemistry: Used as solvents in the synthesis of organometallic compounds such as Vaska’s complex.
Biology: Utilized in the preparation of thin films for biological studies.
Medicine: Investigated for their effects on cellular processes and potential therapeutic applications.
Industry: Employed in the production of varnishes, dyes, and resins.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
- Ethylene glycol monomethyl ether (EGME)
- Methoxyacetic acid
- Bis(2-methoxyethyl) phthalate
Uniqueness
2-Methoxyethanol is unique due to its ability to dissolve a variety of chemical compounds and its miscibility with water and other solvents . Its use in the synthesis of organometallic compounds and its toxicological profile also distinguish it from similar compounds .
Propiedades
Número CAS |
80444-43-5 |
|---|---|
Fórmula molecular |
C3H9NO5 |
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
2-methoxyethanol;nitric acid |
InChI |
InChI=1S/C3H8O2.HNO3/c1-5-3-2-4;2-1(3)4/h4H,2-3H2,1H3;(H,2,3,4) |
Clave InChI |
SHLWGRUBKJBWJK-UHFFFAOYSA-N |
SMILES canónico |
COCCO.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


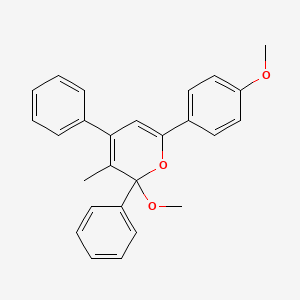

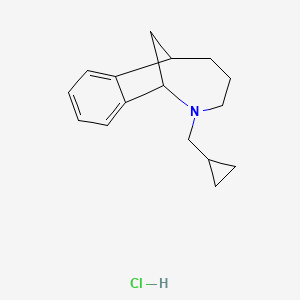

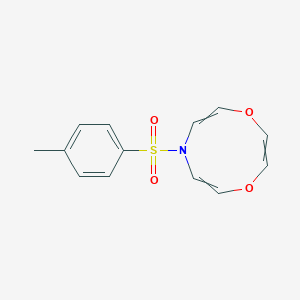
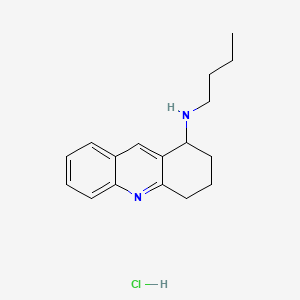
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)

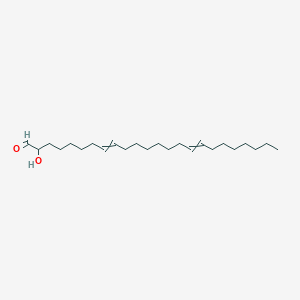

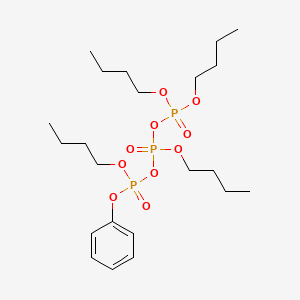
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
